2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole
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Overview
Description
2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an oxane (tetrahydropyran) ring attached to a phenyl group, which is further connected to another phenyl group and an oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole involves multiple steps, typically starting with the preparation of the oxane ring and its subsequent attachment to the phenyl group. One common synthetic route involves the use of glycidyl ethers, which are reacted with phenols under basic conditions to form the oxane ring . The phenyl group is then introduced through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The final step involves the formation of the oxazole ring through cyclization reactions, often using dehydrating agents and acidic conditions .
Chemical Reactions Analysis
2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Coupling Reactions: Reactions like Suzuki-Miyaura coupling are used to introduce various substituents onto the phenyl rings.
Common reagents used in these reactions include palladium catalysts, boron reagents, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-[4-(Oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole can be compared with other similar compounds, such as:
2-[4-(Oxiran-2-ylmethoxy)phenyl]methyl]oxirane: This compound also contains an oxirane ring and is used in similar applications.
2-Ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide: This compound has a similar oxane ring and is studied for its biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[2-[4-(oxan-2-ylmethoxy)phenyl]phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-7-20(21-22-12-14-24-21)19(6-1)16-8-10-17(11-9-16)25-15-18-5-3-4-13-23-18/h1-2,6-12,14,18H,3-5,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIXKHRSDUOZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)C3=CC=CC=C3C4=NC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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